2-Ethoxy-5-nitro-1,3-benzoxazole
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Overview
Description
2-Ethoxy-5-nitro-1,3-benzoxazole is a heterocyclic compound with the molecular formula C9H8N2O4 It is a derivative of benzoxazole, characterized by the presence of an ethoxy group at the 2-position and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-nitro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with ethyl nitrite under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the benzoxazole ring. The reaction conditions often include the use of solvents such as ethanol and catalysts like sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ethoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in the presence of catalysts such as palladium on carbon.
Major Products Formed
Oxidation: Formation of 2-ethoxy-5-amino-1,3-benzoxazole.
Reduction: Formation of 2-hydroxy-5-nitro-1,3-benzoxazole.
Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-5-nitro-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-nitro-1,3-benzoxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitro-1,3-benzoxazole: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-5-chloro-1,3-benzoxazole: Contains a chloro group instead of a nitro group.
2-Ethoxy-5-amino-1,3-benzoxazole: Formed by the reduction of the nitro group to an amino group.
Uniqueness
2-Ethoxy-5-nitro-1,3-benzoxazole is unique due to the combination of its ethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields .
Biological Activity
2-Ethoxy-5-nitro-1,3-benzoxazole is a compound of significant interest due to its diverse biological activities, particularly its potential antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current knowledge from various studies regarding its synthesis, biological mechanisms, and potential applications in medicine and industry.
The synthesis of this compound typically involves the condensation of 2-aminophenol with ethyl nitrite under acidic conditions. The reaction is facilitated by solvents such as ethanol and catalysts like sulfuric acid. This method yields a compound characterized by both an ethoxy and a nitro group, enhancing its reactivity and biological activity.
Key Chemical Reactions
Reaction Type | Description | Major Products |
---|---|---|
Oxidation | Reduction of the nitro group to an amino group | 2-Ethoxy-5-amino-1,3-benzoxazole |
Reduction | Hydrolysis of the ethoxy group | 2-Hydroxy-5-nitro-1,3-benzoxazole |
Substitution | Replacement of the nitro group with other functional groups | Various substituted benzoxazole derivatives |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been determined through broth dilution methods .
Example MIC Values:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Bacillus subtilis | 8 |
These findings suggest that the compound could serve as a potential therapeutic agent against infections caused by resistant bacterial strains.
Anticancer Activity
In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, with specific activity noted against colorectal carcinoma (HCT116) cell lines .
IC50 Values in Cancer Cell Lines:
Cell Line | IC50 (µM) |
---|---|
HCT116 | 24.5 |
MCF-7 | 30.0 |
A549 | 28.0 |
The compound's effectiveness compared to standard chemotherapeutics like 5-fluorouracil highlights its potential as a lead compound for further drug development.
The biological activity of this compound is largely attributed to its structural features:
- Nitro Group: This group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to oxidative stress and cell death in microorganisms.
- Ethoxy Group: Enhances lipophilicity, facilitating cellular uptake.
Case Studies
Several studies have explored the biological applications of benzoxazole derivatives similar to this compound:
- Antibacterial Activity Study: A series of benzoxazoles were synthesized and tested for antibacterial properties against E. coli and S. aureus. The most active compounds exhibited MIC values significantly lower than those of traditional antibiotics .
- Cytotoxicity Assessment: A study evaluated the cytotoxic effects on various cancer cell lines using the Sulforhodamine B assay. Compounds similar to this compound showed promising results against resistant cancer types .
Properties
IUPAC Name |
2-ethoxy-5-nitro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-2-14-9-10-7-5-6(11(12)13)3-4-8(7)15-9/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAALTJALBYTDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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